(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one
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Overview
Description
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one typically involves the condensation of 6-fluoroisobenzofuran-1(3H)-one with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-fluoroisobenzofuran-1(3H)-one: A precursor in the synthesis of the target compound.
4-fluorobenzaldehyde: Another precursor used in the condensation reaction.
Other isobenzofuran derivatives: Compounds with similar structures but different substituents.
Uniqueness
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one is unique due to the presence of both fluorine atoms and the benzylideneamino group, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C15H9F2NO2 |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
6-fluoro-4-[(4-fluorophenyl)methylideneamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9F2NO2/c16-10-3-1-9(2-4-10)7-18-14-6-11(17)5-12-13(14)8-20-15(12)19/h1-7H,8H2 |
InChI Key |
HHNYSCXIKVQBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2N=CC3=CC=C(C=C3)F)F)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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